Arsenic(III) oxide

説明

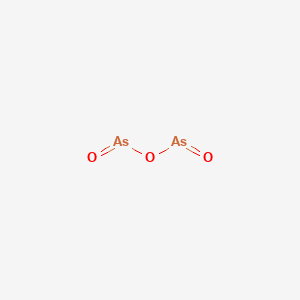

Arsenic(III) oxide, also known as arsenic trioxide, arsenous acid anhydride, arsenous acid, arsenic sesquioxide, and white arsenic, is an inorganic compound with the chemical formula As₂O₃. It is a highly toxic substance that has been used historically as a pesticide and in various industrial applications. This compound is a white, crystalline powder that is soluble in water and forms arsenous acid in aqueous solutions .

準備方法

Synthetic Routes and Reaction Conditions: Arsenic(III) oxide can be synthesized through the oxidation of arsenic or arsenic-containing minerals such as arsenopyrite (FeAsS). The process involves roasting the mineral in the presence of oxygen, which results in the formation of this compound and sulfur dioxide: [ 2FeAsS + 5O₂ \rightarrow Fe₂O₃ + 2As₂O₃ + 2SO₂ ]

Industrial Production Methods: Industrial production of this compound typically involves the roasting of arsenic-containing ores. The process includes several stages:

Roasting: The ore is heated in the presence of oxygen to produce this compound and sulfur dioxide.

Purification: The gaseous this compound is then condensed and purified to remove impurities.

Sublimation: The purified this compound is further refined through sublimation to achieve high purity

化学反応の分析

Types of Reactions: Arsenic(III) oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When heated in the presence of oxygen, this compound is oxidized to arsenic(V) oxide: [ 4As₂O₃ + 3O₂ \rightarrow 2As₂O₅ ]

Reduction: this compound can be reduced to elemental arsenic using reducing agents such as carbon or hydrogen: [ As₂O₃ + 3C \rightarrow 2As + 3CO ]

Substitution: this compound reacts with hydrochloric acid to form arsenic trichloride: [ As₂O₃ + 6HCl \rightarrow 2AsCl₃ + 3H₂O ]

Common Reagents and Conditions:

Oxidizing agents: Oxygen, nitric acid.

Reducing agents: Carbon, hydrogen.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Oxidation: Arsenic(V) oxide.

Reduction: Elemental arsenic.

Substitution: Arsenic trichloride .

科学的研究の応用

Medical Applications

Cancer Treatment

Arsenic trioxide is primarily recognized for its role in treating acute promyelocytic leukemia (APL). It was first identified for this purpose in the 1970s by Chinese researchers and gained FDA approval in 2000. The drug is effective both as a standalone treatment and in combination with all-trans retinoic acid (ATRA) for patients who are resistant to other therapies. Its mechanism involves promoting the degradation of the retinoic acid receptor alpha, which is crucial for cancer cell differentiation and apoptosis .

Mechanisms of Action

The efficacy of arsenic trioxide in APL treatment is attributed to several mechanisms:

- Induction of apoptosis in cancer cells.

- Modulation of gene expression related to cell cycle regulation.

- Enhancement of proteasomal degradation pathways .

Industrial Applications

Wood Preservation

Arsenic trioxide has historically been used as a wood preservative, particularly in the form of copper arsenate. This application exploits its toxic properties to protect wood from pests and decay. However, due to environmental and health concerns, many countries have restricted or banned its use .

Glass and Ceramics Production

In the industrial sector, arsenic trioxide serves as a precursor for producing glass and ceramic materials. Its ability to improve the clarity and durability of glass makes it valuable in manufacturing high-quality optical glass . Additionally, it is used in producing semiconductors and alloys .

Material Science Applications

Optoelectronic Devices

Recent advancements have highlighted the potential of arsenic trioxide in optoelectronic applications. For instance, when combined with polypyrrole, arsenic trioxide forms quantum dot composites that exhibit enhanced light absorption capabilities across a wide spectrum. These materials are promising for use in solar cells, LEDs, and photodetectors .

Catalytic Applications

This compound has also been explored as a catalyst in various chemical reactions. Its unique properties allow it to facilitate reactions effectively, making it a subject of interest in research focused on developing more efficient catalytic processes .

Case Studies

作用機序

The mechanism of action of arsenic(III) oxide involves multiple pathways. It induces apoptosis (programmed cell death) in cancer cells by affecting various intracellular signal transduction pathways. This compound inhibits the growth and proliferation of cancer cells, promotes differentiation, and inhibits angiogenesis (formation of new blood vessels). The enzyme thioredoxin reductase is one of the molecular targets of this compound .

類似化合物との比較

Arsenic(III) oxide can be compared with other arsenic compounds such as arsenic(V) oxide, arsenic trichloride, and arsine gas.

Arsenic(V) oxide (As₂O₅):

- Higher oxidation state (+5) compared to this compound (+3).

- Stronger oxidizing agent.

- Used in the production of arsenates and as a drying agent.

Arsenic trichloride (AsCl₃):

- Formed by the reaction of this compound with hydrochloric acid.

- Used as a reagent in organic synthesis.

Arsine gas (AsH₃):

- Highly toxic and flammable gas.

- Used in the semiconductor industry.

Uniqueness of this compound:

- Widely used in medical applications for treating leukemia.

- Versatile reagent in chemical synthesis.

- Significant industrial applications .

生物活性

Arsenic(III) oxide, also known as arsenic trioxide (As₂O₃), is a compound that has garnered significant attention in biomedical research due to its biological activity, particularly in cancer therapy. This article explores the compound's mechanisms of action, therapeutic applications, and recent research findings, including case studies and data tables summarizing key results.

Arsenic trioxide exerts its biological effects primarily through several mechanisms:

- Induction of Apoptosis : As₂O₃ has been shown to induce apoptosis in various cancer cell lines. This process involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins, leading to cell death.

- Inhibition of Cell Proliferation : The compound inhibits cell cycle progression, particularly in the G2/M phase, thereby reducing the proliferation of cancer cells.

- Modulation of Cellular Signaling Pathways : As₂O₃ affects multiple signaling pathways, including those involving NF-κB and MAPK, which are crucial for cell survival and proliferation.

- Glutathione Depletion : The cellular glutathione (GSH) system plays a significant role in arsenic detoxification. Cancer cells with lower GSH levels are more sensitive to arsenic treatment, suggesting that GSH modulation can enhance therapeutic efficacy .

Therapeutic Applications

Arsenic trioxide is primarily used in the treatment of acute promyelocytic leukemia (APL). It has been approved by the FDA for this use due to its ability to induce remission in patients resistant to conventional therapies. Additionally, research is ongoing to explore its effectiveness against other malignancies, including solid tumors.

Case Studies

- Acute Promyelocytic Leukemia (APL) : A landmark study demonstrated that As₂O₃ could induce complete remission in APL patients. The treatment led to differentiation of promyelocytes into mature granulocytes, a hallmark of APL therapy .

- Solid Tumors : Recent investigations have evaluated As₂O₃'s efficacy against various solid tumors. For instance, a study reported that combined treatments involving As₂O₃ and novel compounds showed enhanced cytotoxic effects on pancreatic adenocarcinoma and glioblastoma cells .

Research Findings

Recent studies have provided insights into the comparative effectiveness of As₂O₃ versus other arsenicals. A notable investigation involved synthesizing polyarsenicals derived from this compound, which exhibited superior activity compared to As₂O₃ in in vitro assays against leukemia and solid tumor cell lines.

Data Table: Comparative Cytotoxicity of Arsenicals

| Compound | GI50 (µM) | Cell Line Tested | Remarks |

|---|---|---|---|

| Arsenic Trioxide | 7.5 | HL-60 (Leukemia) | Standard treatment |

| Compound 2 | 0.176 | MALME-3M (Melanoma) | Most potent among tested arsenicals |

| Compound 3 | 0.299 | HCT-116 (Colon Cancer) | Significant improvement over As₂O₃ |

| Compound 4 | 0.450 | PANC-1 (Pancreatic) | Enhanced cytotoxicity observed |

This table illustrates that newer arsenical compounds derived from As₂O₃ can provide improved cytotoxicity profiles compared to traditional arsenic trioxide treatments .

特性

InChI |

InChI=1S/As2O3/c3-1-5-2-4 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWTVSLWAPBBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[As]O[As]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.841 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action of Arsenic Trioxide is not completely understood. Arsenic trioxide causes morphological changes and DNA fragmentation characteristic of apoptosis in NB4 human promyelocytic leukemia cells in vitro. Arsenic trioxide also causes damage or degradation of the fusion protein PML/RAR-alpha. It is suspected that arsenic trioxide induces cancer cells to undergo apoptosis. | |

| Record name | Arsenic trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1327-53-3 | |

| Record name | Arsenic trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。